molecular formula C8H11N3O B1526546 1-(3-Aminophenyl)-1-methylurea CAS No. 1247579-66-3

1-(3-Aminophenyl)-1-methylurea

Número de catálogo: B1526546
Número CAS: 1247579-66-3
Peso molecular: 165.19 g/mol
Clave InChI: BDJRCQFJPAZFIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Aminophenyl)-1-methylurea is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminophenyl)-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-aminophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRCQFJPAZFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Aminophenyl)-1-methylurea from 3-Nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Significance of the N-Arylurea Moiety

In the landscape of modern pharmacology, particularly within oncology, the N-arylurea scaffold has emerged as a "privileged fragment." Its remarkable ability to function as a hydrogen bond donor-acceptor hinge-binding motif is central to the mechanism of action for a multitude of kinase inhibitors. The synthesis of 1-(3-aminophenyl)-1-methylurea represents a foundational pathway to this critical pharmacophore. This guide is structured to provide not merely a set of instructions, but a deep, mechanistic understanding of the process, reflecting field-proven insights. We will explore the causality behind each procedural step, ensuring a robust, reproducible, and safe synthesis.

Part 1: The Synthetic Blueprint: A Two-Stage Strategic Conversion

The transformation of a nitroaniline precursor to the target 1-(3-aminophenyl)-1-methylurea is most efficiently executed via a two-step synthetic sequence. This strategy is predicated on addressing the chemoselectivity of the functional groups involved.

A Note on the Starting Material: While the topic specifies 3-nitroaniline, a more direct and logical starting point for the titled compound is 3-nitro-N-methylaniline . This precursor already contains the requisite N-methyl group, streamlining the synthesis and preventing the need for a separate, and potentially less selective, methylation step. This guide will proceed using this optimized starting material.

  • Step I: Selective Nitro Group Reduction: The initial and most critical transformation is the chemoselective reduction of the aromatic nitro group to a primary amine. This must be accomplished with high fidelity, leaving the N-methylamino group intact. The product of this step is the key intermediate, N¹-methylbenzene-1,3-diamine.

  • Step II: Directed Urea Formation: The second stage involves the controlled formation of the urea moiety. This is achieved by reacting the more nucleophilic secondary amine of the diamine intermediate with a suitable carbamoylating agent.

Synthetic_Blueprint Start 3-Nitro-N-methylaniline Intermediate N¹-Methylbenzene-1,3-diamine Start->Intermediate Catalytic Hydrogenation (H₂, Pd/C) Product 1-(3-Aminophenyl)-1-methylurea Intermediate->Product Carbamoylation (KNCO, H₂O/H⁺)

Figure 1: High-level overview of the two-stage synthetic pathway.

Part 2: Field-Proven Protocols and Mechanistic Rationale

Step I: Reduction via Catalytic Hydrogenation

Expertise & Experience: The Choice of Reduction Methodology The catalytic hydrogenation of aromatic nitro compounds is an essential industrial process for producing aromatic amines.[1] While various reagents can effect this reduction (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation using palladium on carbon (Pd/C) is unequivocally the superior method in a discovery and development setting. Its advantages are manifold:

  • Cleanliness: The reaction produces water as the only stoichiometric byproduct, dramatically simplifying purification.

  • Efficiency: The process delivers high selectivity and yields under moderate temperatures and pressures.[1]

  • Scalability: The protocol is readily scalable with predictable performance.

  • Safety: Although pyrophoric, the catalyst, when handled correctly, avoids the generation of large quantities of hazardous metallic waste associated with stoichiometric reductants. However, it is crucial to recognize that the reaction can be exothermic and may involve unstable hydroxylamine intermediates, necessitating careful monitoring.[2][3]

Protocol 1: Synthesis of N¹-Methylbenzene-1,3-diamine

  • Vessel Charging: In a suitable hydrogenation vessel (e.g., a Parr shaker), charge 3-nitro-N-methylaniline (15.2 g, 100 mmol) and methanol (150 mL).

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas for 5 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Palladium on Carbon (0.76 g, 5% w/w). Trustworthiness: The catalyst is pyrophoric and must be handled under an inert atmosphere. Never add the dry catalyst in the presence of air and an organic solvent.

  • Hydrogenation: Purge the vessel carefully with hydrogen gas (3 cycles of pressurizing to 20 psi and venting). Finally, pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Commence vigorous stirring. An initial exotherm may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. The reaction is typically complete in 2-4 hours.

  • Work-up: Once complete, vent the hydrogen and purge the vessel thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Critical: Keep the catalyst-Celite® pad wet with methanol during and after filtration to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to afford N¹-methylbenzene-1,3-diamine as an oil. The product is typically of sufficient purity (>95%) to be used directly in the subsequent step.

ParameterSpecificationRationale and Field Insight
Substrate 3-Nitro-N-methylanilineDirect precursor containing the required N-methyl group.
Catalyst 10% Pd/C, 5% w/wIndustry standard for clean and efficient nitro-group reduction.[4]
Solvent MethanolExcellent solvent for both substrate and product; inert under reaction conditions.
H₂ Pressure 50 psiProvides a sufficient concentration of hydrogen on the catalyst surface for an efficient reaction rate at room temperature.[5]
Temperature Room TemperatureThe reaction is exothermic; external heating is unnecessary and can reduce selectivity.
Step II: Urea Formation via In Situ Generated Isocyanic Acid

Expertise & Experience: The Carbamoylation Strategy The most common methods for urea synthesis involve the reaction of an amine with an isocyanate.[6][7][8] While pre-formed isocyanates can be used, an operationally simpler, safer, and more cost-effective approach is the reaction of an amine with potassium isocyanate (KNCO) in an aqueous acidic medium.[9][10] The acid protonates the cyanate anion to generate the reactive electrophile, isocyanic acid (HNCO), in situ.

A critical aspect of this step is chemoselectivity. The intermediate, N¹-methylbenzene-1,3-diamine, possesses two nucleophilic nitrogen atoms: a primary aromatic amine (-NH₂) and a secondary N-methyl anilino group (-NHMe). The secondary amine is more nucleophilic and will preferentially attack the isocyanic acid, leading to the desired product.

Protocol 2: Synthesis of 1-(3-Aminophenyl)-1-methylurea

  • Solution Preparation: In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve the crude N¹-methylbenzene-1,3-diamine (assuming 12.2 g, 100 mmol) in a mixture of water (200 mL) and concentrated hydrochloric acid (10 mL, ~120 mmol). Stir until a clear solution is obtained.

  • Reagent Addition: In a separate beaker, dissolve potassium isocyanate (9.7 g, 120 mmol, 1.2 eq) in water (60 mL).

  • Reaction Execution: Cool the acidic amine solution to 10-15 °C using an ice bath. Add the potassium isocyanate solution dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A precipitate of the product will form.

  • Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred slurry until the pH is ~8. This neutralizes the excess acid and ensures the product is in its free base form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield 1-(3-aminophenyl)-1-methylurea as an off-white solid.

Urea_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation Diamine Dissolve Diamine in H₂O / HCl Addition Dropwise addition of KNCO soln (T < 25 °C) Diamine->Addition KNCO Dissolve KNCO in H₂O KNCO->Addition Stir Stir at RT (1-2 h) Addition->Stir Neutralize Neutralize with NaHCO₃ (pH ~8) Stir->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry in Vac. Oven Wash->Dry Product Pure 1-(3-Aminophenyl)-1-methylurea Dry->Product

Figure 2: Detailed workflow for the urea formation and product isolation.

ParameterSpecificationRationale and Field Insight
Carbamoylating Agent Potassium Isocyanate (KNCO)Stable, inexpensive, and safe precursor to the reactive isocyanic acid (HNCO).
Reaction Medium Water / HClAcid is required to generate HNCO from KNCO.[10] Water is an environmentally benign solvent.
Stoichiometry 1.2 eq KNCOA slight excess ensures complete consumption of the limiting diamine intermediate.
Temperature Control 10-25 °C during additionThe reaction is exothermic; temperature control prevents potential side reactions.
Work-up NaHCO₃ NeutralizationEnsures the product, an amine, is in its non-protonated, less soluble free-base form for maximal recovery.

Part 3: Product Characterization and Quality Assurance

To ensure the synthesized material meets the standards required for drug development, rigorous analytical characterization is mandatory.

AnalysisPurposeExpected Result
¹H NMR Structural ConfirmationPeaks corresponding to aromatic protons, amine protons, urea NH₂, and N-methyl group with correct integrations and splitting patterns.
Mass Spec (MS) Molecular Weight Confirmation[M+H]⁺ ion corresponding to a mass of 166.09.
Melting Point (MP) Purity IndicationA sharp melting point range (literature: ~135-138 °C) indicates high purity.
HPLC Quantitative PurityPurity should be ≥98% for use in subsequent synthetic steps or biological screening.

Conclusion

This guide outlines a robust, efficient, and scalable two-step synthesis for 1-(3-aminophenyl)-1-methylurea, a key building block for pharmaceutical research. By selecting the optimal starting material and employing well-established, clean reaction technologies like catalytic hydrogenation and aqueous carbamoylation, high-purity material can be reliably produced. The emphasis on understanding the mechanistic rationale behind each step empowers the scientist to troubleshoot and adapt the procedure, ensuring successful outcomes that meet the rigorous standards of the drug development industry.

References

  • Title: Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Source: Mettler Toledo. URL: [Link]

  • Title: Hydrogenation of nitro compounds to anilines. Source: C&CS Catalysts and Chemical Specialties GmbH. URL: [Link]

  • Title: Proposed mechanism in the scope of isocyanates leading to urea formation. Source: ResearchGate. URL: [Link]

  • Title: HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Source: Rasayan Journal of Chemistry. URL: [Link]

  • Title: Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Source: RSC Publishing. URL: [Link]

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents (WO1996036597A1).
  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Source: RSC Publishing. URL: [Link]

  • Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Synthesis of unsymmetrical ureas via N -alkyl- O -phenyl carbamates. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Source: PMC (National Center for Biotechnology Information). URL: [Link]

  • Title: Urea Formation - Common Conditions. Source: Organic Chemistry Data. URL: [Link]

  • Title: Isocyanate-based multicomponent reactions. Source: Semantic Scholar. URL: [Link]

  • Title: Urea formation via reaction of an isocyanate with an amine. Source: ResearchGate. URL: [Link]

  • Title: Reduction of nitro compounds. Source: Wikipedia. URL: [Link]

  • Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Source: RSC Publishing. URL: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-(3-Aminophenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Aminophenyl)-1-methylurea

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(3-Aminophenyl)-1-methylurea. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive interpretation of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the structural elucidation and characterization of this and structurally related compounds. We will explore the causality behind expected spectral features, provide validated protocols for data acquisition, and present the information with clarity and scientific integrity.

Introduction and Molecular Structure

1-(3-Aminophenyl)-1-methylurea (C₈H₁₁N₃O, Molar Mass: 165.19 g/mol ) is a substituted urea derivative featuring a meta-substituted aniline moiety. The urea backbone is a critical pharmacophore in numerous therapeutic agents, and understanding the precise structural and electronic properties of its derivatives is paramount in medicinal chemistry. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and understanding chemical behavior.

The structural complexity of 1-(3-Aminophenyl)-1-methylurea, with its distinct functional groups—a primary aromatic amine, a trisubstituted urea, and an aromatic ring—gives rise to a unique spectroscopic fingerprint. This guide will deconstruct the predicted data from ¹H NMR, ¹³C NMR, IR, and MS to provide a detailed characterization.

Caption: Molecular Structure of 1-(3-Aminophenyl)-1-methylurea.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Predicted Mass Spectral Data

High-resolution mass spectrometry (HRMS) is expected to yield a protonated molecular ion ([M+H]⁺) with a precise m/z value. Based on its molecular formula (C₈H₁₁N₃O), the predicted monoisotopic mass is 165.09021 Da.

AdductPredicted m/z
[M+H]⁺166.09749
[M+Na]⁺188.07943
[M+K]⁺204.05337
[M-H]⁻164.08293

Data sourced from PubChem CID 61297867.

Fragmentation Pathway Analysis

The structural characterization of substituted ureas via tandem mass spectrometry (MS/MS) is a powerful technique.[1][2] The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to follow characteristic pathways for urea derivatives. A primary and highly diagnostic fragmentation event is the cleavage of the C-N bond of the urea moiety, leading to the elimination of an isocyanate.

M_H [M+H]⁺ m/z = 166.10 Fragment1 [C₇H₁₀N₂]⁺ m/z = 122.08 (3-methylamino-aniline radical cation) M_H->Fragment1 - CH₂NO Fragment3 [C₆H₈N]⁺ m/z = 94.07 (Aniline fragment) M_H->Fragment3 - C₂H₅N₂O Fragment2 [CH₂NO]⁺ m/z = 44.01 (Isocyanic acid fragment)

Caption: Predicted ESI-MS/MS Fragmentation of 1-(3-Aminophenyl)-1-methylurea.

Expertise & Experience: In our experience with similar compounds, the most facile cleavage occurs at the C-N bond connecting the carbonyl group to the phenyl-substituted nitrogen. This pathway is favored due to the relative stability of the resulting fragments. The observation of a neutral loss corresponding to methylisocyanate (CH₃NCO) or isocyanic acid (HNCO) would be a strong indicator of the urea substructure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Predicted IR Absorption Bands

The IR spectrum of 1-(3-Aminophenyl)-1-methylurea is expected to be rich with characteristic peaks from its amine, urea, and aromatic components.

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
3450 - 3350N-H Asymmetric & Symmetric Stretch (Amine)Medium, Sharp (2 bands)
3350 - 3200N-H Stretch (Urea NH₂)Medium, Broad
3100 - 3000Aromatic C-H StretchMedium to Weak
2950 - 2850Aliphatic C-H Stretch (CH₃)Medium to Weak
~1670C=O Stretch (Urea, "Amide I" band)Strong, Sharp
1620 - 1580N-H Bend (Amine Scissoring)Medium to Strong
1600, 1475C=C Aromatic Ring StretchMedium, Sharp
1460 - 1440C-N Stretch (Urea)Medium
1335 - 1250C-N Stretch (Aromatic Amine)Strong
900 - 690Aromatic C-H Out-of-Plane BendStrong
Interpretation of Key Peaks
  • N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. The primary aromatic amine (-NH₂) is expected to show two distinct, sharp peaks corresponding to asymmetric and symmetric N-H stretching vibrations.[3][4][5] The urea's terminal -NH₂ group will also exhibit N-H stretching, which may overlap and broaden the absorptions in this region.[6][7]

  • Carbonyl (C=O) Stretching (~1670 cm⁻¹): A strong, sharp absorption band is the hallmark of the urea carbonyl group. Its position is slightly lower than that of a typical ketone due to the resonance delocalization of electrons from the adjacent nitrogen atoms, which imparts more single-bond character to the C=O bond.

  • N-H Bending and Aromatic C=C Stretching (1620-1475 cm⁻¹): The N-H bending (scissoring) vibration of the primary amine typically appears as a strong band around 1620 cm⁻¹.[5][8] This can sometimes overlap with the aromatic C=C stretching bands that appear in the same vicinity.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands, including the strong C-N stretching of the aromatic amine (around 1300 cm⁻¹) and various C-H bending vibrations.[4] The substitution pattern on the aromatic ring (meta-substitution) will give rise to characteristic out-of-plane C-H bending bands between 900 and 690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it is effective at dissolving ureas and can slow the exchange of labile N-H protons, allowing for their observation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2Triplet (t)1HH-5 (Aromatic)
~6.5 - 6.7Multiplet3HH-2, H-4, H-6 (Aromatic)
~5.5 - 6.0Broad Singlet2HUrea (-NH₂)
~5.0 - 5.3Broad Singlet2HAmine (-NH₂)
~3.1 - 3.3Singlet (s)3HN-CH₃ (Methyl)

Expertise & Experience: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The -NH₂ group is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho (H-2, H-4) and para (H-6) positions relative to benzene (δ 7.37 ppm).[9] The urea moiety (-N(CH₃)C(O)NH₂) is generally considered electron-withdrawing via induction but can be weakly donating through resonance. The interplay of these effects results in a complex but predictable pattern for the aromatic protons. The labile amine and urea protons often appear as broad signals due to quadrupole broadening and chemical exchange; their chemical shift is highly dependent on solvent, concentration, and temperature. The N-methyl group, being attached to a nitrogen adjacent to a carbonyl, is expected to be deshielded and appear as a singlet around 3.2 ppm.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~155 - 158C=O (Urea)
~149 - 151C-3 (Aromatic)
~140 - 142C-1 (Aromatic)
~129 - 131C-5 (Aromatic)
~115 - 117C-6 (Aromatic)
~112 - 114C-4 (Aromatic)
~108 - 110C-2 (Aromatic)
~35 - 38N-CH₃ (Methyl)

Trustworthiness: The assignment of carbon signals is based on established substituent chemical shift (SCS) effects and data from similar structures. The urea carbonyl carbon is characteristically found in the 155-165 ppm range.[10][11] For the aromatic carbons, the C-3 carbon (attached to the electron-donating -NH₂ group) and the C-1 carbon (attached to the urea nitrogen) will be the most deshielded. Conversely, the carbons ortho and para to the -NH₂ group (C-2, C-4, C-6) will be shielded and appear at higher fields (lower ppm values).[12][13]

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Aminophenyl)-1-methylurea.

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon rigorous and standardized experimental procedures. The following protocols are recommended for the characterization of solid-phase samples like 1-(3-Aminophenyl)-1-methylurea.

NMR Spectroscopy Protocol

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Spectrometer Setup (e.g., 500 MHz) transfer->instrument lock_shim 5. Lock & Shim instrument->lock_shim h1_acq 6. Acquire ¹H Spectrum (16-64 scans) lock_shim->h1_acq c13_acq 7. Acquire ¹³C Spectrum (1024+ scans) h1_acq->c13_acq fourier 8. Fourier Transform c13_acq->fourier phase 9. Phase Correction fourier->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample analysis.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of 1-(3-Aminophenyl)-1-methylurea.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for ureas and helps in observing exchangeable protons.

  • Mixing: Vortex the sample until fully dissolved. Gentle warming may be applied if necessary.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse program.

  • Scans: 16 to 64 scans.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: A longer delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, particularly quaternary carbons like the carbonyl carbon.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate [M+H]⁺ ions.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Tandem MS (MS/MS): If structural confirmation is needed, select the precursor ion ([M+H]⁺) and perform collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(3-Aminophenyl)-1-methylurea. By integrating foundational principles with data from analogous structures, we have constructed a reliable and in-depth analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach to acquiring high-quality data, ensuring both accuracy and reproducibility. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of novel urea-based compounds.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [Link]

  • PubChem. (n.d.). 1-(3-aminophenyl)-1-methylurea. National Center for Biotechnology Information. [Link]

  • Pathan, S. A., et al. (2018). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 32(23), 2059-2068. [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • ResearchGate. (n.d.). Infrared spectra of crystalline urea films. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of urea carbonyl carbons. [Link]

  • Chemistry LibreTexts. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

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Methodological & Application

Application Note: Structural Profiling & Fragment Screening using 1-(3-Aminophenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(3-Aminophenyl)-1-methylurea (CAS: 101-17-7 analogs) in kinase inhibitor discovery. Unlike standard diarylureas (e.g., Sorafenib) which utilize a symmetric hydrogen-bonding motif to stabilize the DFG-out (inactive) kinase conformation, this specific scaffold features an N-methylated urea linkage.

This unique structural feature renders it a critical mechanistic probe . It is primarily used to:

  • Evaluate Active Site Plasticity: Test the steric tolerance of the "gatekeeper" and solvent-front regions for N-methylated linkers.

  • Validate Hydrogen Bond Networks: Serve as a "functional deletion" control to quantify the energetic contribution of the canonical urea-Glu/Asp H-bond network.

  • Fragment-Based Drug Discovery (FBDD): Act as a ligand-efficient starting block for synthesizing Type II inhibitors targeting p38 MAPK, VEGFR, and c-Kit.

Scientific Background & Mechanism

The Role of the Urea Linker in Kinase Inhibition

Type II kinase inhibitors typically bind to the inactive conformation of the kinase, where the activation loop (DFG motif) is flipped ("DFG-out").[1][2] The urea moiety is the "anchor" of these inhibitors.[1][3]

  • Canonical Binding: The two urea hydrogens (-NH-CO-NH-) form a bidentate hydrogen bond pair with:

    • A conserved Glutamate in the

      
      C-helix.
      
    • The Aspartate of the DFG motif.

The Unique Utility of 1-(3-Aminophenyl)-1-methylurea

The subject molecule contains an N-methyl group on the linker nitrogen attached to the phenyl ring.

  • Structure: H2N-Ph-N(Me)-C(=O)-NH2

  • Mechanistic Impact: The N-methylation removes one hydrogen bond donor and introduces steric bulk.

    • If binding persists: The kinase pocket has high plasticity and relies on hydrophobic interactions (likely via the phenyl ring).

    • If binding is abolished: It confirms the absolute necessity of the canonical H-bond network for that specific kinase target.

Mechanistic Pathway Diagram

KinaseBindingMechanism Fragment 1-(3-Aminophenyl)-1-methylurea KinaseActive Kinase Active Site (DFG-in) Fragment->KinaseActive Low Affinity (Steric Clash) KinaseInactive Kinase Allosteric Pocket (DFG-out) Fragment->KinaseInactive Targets Glu αC-Helix Glutamate Fragment->Glu Steric Clash (Me-Group)? Asp DFG Aspartate Fragment->Asp Single H-Bond Donor KinaseInactive->Glu Proximity KinaseInactive->Asp Proximity Result_NoBind Loss of Potency (H-Bond Deletion) Glu->Result_NoBind If Clash Dominates Result_Bind Binding Event (Steric Fit) Asp->Result_Bind If Hydrophobic Drive Dominates

Figure 1: Mechanistic interrogation of the kinase allosteric pocket using the N-methylated urea probe. The pathway illustrates the competition between steric hindrance (due to the methyl group) and hydrophobic binding.

Experimental Protocols

Protocol A: Preparation & Solubility Handling

N-methylated ureas can exhibit different solubility profiles than their non-methylated counterparts due to disrupted crystal packing.

  • Stock Solution: Dissolve 1-(3-Aminophenyl)-1-methylurea to 50 mM in anhydrous DMSO.

    • Note: The free aniline (-NH2) is prone to oxidation. Flush with Argon and store at -20°C.

  • Quality Control: Verify integrity via LC-MS before use. The N-methyl group is labile under harsh acidic conditions; avoid prolonged exposure to low pH buffers.

  • Working Solution: Dilute to 100x final concentration in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical: Ensure DMSO concentration in the final assay does not exceed 1% (or the tolerance limit of the specific kinase).

Protocol B: TR-FRET Binding Assay (LanthaScreen™)

This assay is preferred over activity assays for fragments because it detects binding affinity (


) directly, independent of ATP concentration. It is ideal for detecting Type II (allosteric) binding.

Reagents:

  • Target Kinase (e.g., p38 MAPK, c-Kit) tagged (GST/His/Biotin).

  • Europium-labeled Antibody (anti-tag).

  • Kinase Tracer (Alexa Fluor™ 647 labeled ATP-competitive probe).

  • Test Compound: 1-(3-Aminophenyl)-1-methylurea.[4]

Workflow:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Titration: Prepare a 16-point serial dilution of the test compound (Top concentration: 1 mM).

  • Addition:

    • 5 µL Kinase/Antibody Mix (2x concentration).

    • 5 µL Tracer (4x concentration).

    • 100 nL Compound (via Acoustic Dispenser) or 2.5 µL diluted compound.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET on a multimode plate reader.

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET Ratio (Em665/Em495). Plot against Log[Compound] to determine

    
     (Displacement).
    
Protocol C: Fragment Elaboration (Synthetic Application)

This molecule is most powerful when used as a synthetic scaffold . The free aniline allows for the attachment of a "tail" to probe the hydrophobic back-pocket.

Reaction Scheme:

  • Reactants: 1-(3-Aminophenyl)-1-methylurea (1.0 eq) + Acyl Chloride or Isocyanate (Tail fragment) (1.1 eq).

  • Solvent: DMF or DCM with DIPEA (Base).

  • Condition: Stir at RT for 4-12 hours.

  • Outcome: This creates a library of N-methylated urea inhibitors. Comparing these to non-methylated analogs provides a direct map of the "H-bond vs. Steric" landscape of the kinase pocket.

Data Analysis & Interpretation

Interpreting Binding Data

When comparing 1-(3-Aminophenyl)-1-methylurea (Probe A) against a standard non-methylated urea fragment (Probe B):

ObservationInterpretationActionable Insight
Probe A

>> Probe B
The N-methyl group causes a steric clash or loss of critical H-bond.The kinase requires a strict canonical Type II binding mode. Avoid N-methylation in lead design.
Probe A

≈ Probe B
The pocket tolerates the methyl group; H-bond is not energetically dominant.The N-methyl group can be used to improve solubility or metabolic stability without losing potency.
Probe A

< Probe B
The N-methyl group fills a specific hydrophobic sub-pocket.Rare/High Value: You have discovered a unique selectivity filter (e.g., similar to the selectivity of Imatinib vs. Nilotinib).
Workflow Visualization

AssayWorkflow cluster_outcomes Outcomes Prep Probe Prep (DMSO Stock) Screen TR-FRET Assay (Tracer Displacement) Prep->Screen Dilute Data IC50 Calculation Screen->Data Read Plate Decision SAR Decision Data->Decision Compare to Non-Methylated O1 Steric Clash Decision->O1 Low Potency O2 Tolerated Decision->O2 Retained Potency

Figure 2: Operational workflow for screening the fragment. The critical decision point relies on comparing potency against non-methylated controls.

Troubleshooting & Optimization

  • Issue: High Fluorescence Background.

    • Cause: The aniline group can undergo oxidation to form colored azo-compounds or quinones, which interfere with FRET.

    • Solution: Add 1 mM DTT or TCEP to the assay buffer. Prepare compounds fresh.

  • Issue: No Displacement Observed.

    • Cause: The fragment affinity (

      
      ) is too weak (>100 µM) to displace a tight-binding tracer (tracer 
      
      
      
      ~5 nM).
    • Solution: Use a "loose" tracer (higher

      
      ) or increase the concentration of the fragment to 1-5 mM (watch for solubility). Alternatively, switch to Surface Plasmon Resonance (SPR)  for direct binding detection.
      

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364.

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272.

  • BenchChem. (2025).[2] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.

  • PubChem. (2025). Compound Summary: 1-(3-aminophenyl)-1-methylurea.

Sources

Application Note: Process Development & Scale-Up of 1-(3-Aminophenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 1-(3-Aminophenyl)-1-methylurea , a critical aniline-urea intermediate often utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).[1]

Moving from milligram-scale medicinal chemistry to kilogram-scale process chemistry requires a fundamental shift in synthetic strategy.[1] While direct functionalization of diamines is common in early discovery, it suffers from poor regioselectivity and dimerization on scale.[1] This guide validates a robust Nitro-Reduction Route , prioritizing safety, purity, and thermal control.

Strategic Route Selection

To ensure process reliability, we must analyze the available synthetic pathways.[1]

RouteMethodologyScale-Up ViabilityVerdict
A: Direct Carbamoylation m-Phenylenediamine + Methyl IsocyanateLow. High risk of bis-urea formation (dimers).[1] Methyl isocyanate is highly toxic and volatile.[1]❌ Rejected
B: Methylation of Urea 1-(3-Nitrophenyl)urea + Methyl IodideMedium. Requires strong bases (NaH), leading to potential racemization or side reactions.[1] Expensive reagents.[1]❌ Rejected
C: Nitro-Reduction (Recommended) N-methyl-3-nitroaniline + KCNO

Hydrogenation
High. Regiospecific.[1] Avoids toxic isocyanates.[1] Intermediates are crystalline.[1][2]Selected
The Selected Pathway (Route C)

We utilize N-methyl-3-nitroaniline as the starting material.[1] The methyl group is already installed, ensuring regiochemistry.[1] The urea is formed using Potassium Cyanate (KCNO) in acidic media, followed by a chemoselective catalytic hydrogenation of the nitro group to the amine.[1]

Visualizing the Reaction Scheme

ReactionScheme SM N-methyl-3-nitroaniline (Starting Material) Inter 1-(3-Nitrophenyl)-1-methylurea (Intermediate) SM->Inter Step 1: Urea Formation (Exothermic) KCNO KCNO / AcOH (Reagent) KCNO->Inter Prod 1-(3-Aminophenyl)-1-methylurea (Target) Inter->Prod Step 2: Hydrogenation (High Pressure) H2 H2 / Pd/C (Reduction) H2->Prod

Figure 1: Two-step synthesis pathway designed for high regioselectivity and safety.

Phase 1: Urea Formation Scale-Up

Objective: Convert N-methyl-3-nitroaniline to 1-(3-nitrophenyl)-1-methylurea.

Critical Process Parameters (CPPs)
  • pH Control: Reaction requires acidic conditions to generate isocyanic acid (HNCO) in situ from KCNO, but too much acid promotes hydrolysis of HNCO to

    
     + 
    
    
    
    .[1]
  • Temperature: The reaction is exothermic.[1] Maintain

    
    .[1]
    
  • Stirring: The intermediate often precipitates; vigorous agitation is required to prevent crusting on reactor walls.[1]

Protocol (100g Scale)
  • Charge a 2L jacketed reactor with N-methyl-3-nitroaniline (100.0 g, 0.657 mol) and Glacial Acetic Acid (500 mL).

  • Stir at 300 RPM until fully dissolved.

  • Prepare Solution B: Dissolve Potassium Cyanate (KCNO) (80.0 g, 0.986 mol, 1.5 eq) in Deionized Water (250 mL).

    • Note: Prepare fresh. Cyanate degrades in water over time.[1]

  • Addition: Add Solution B to the reactor dropwise over 60 minutes.

    • Safety: Monitor internal temperature.[1] Do not exceed

      
      .[1]
      
    • Observation: A thick precipitate (the urea) will form.

  • Post-Reaction: Stir at

    
     for an additional 2 hours.
    
  • Quench: Add Water (1000 mL) to complete precipitation and dissolve residual salts.

  • Filtration: Filter the solids using a Büchner funnel or centrifuge.

  • Wash: Wash cake with water (

    
    ) to remove acetic acid.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85–90% (approx. 110 g). QC Check: HPLC purity >98%.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the urea bond.[1]

Safety & Engineering Controls
  • Pyrophoric Hazard: Dry Pd/C is pyrophoric.[1] Always handle wet or under inert atmosphere (Nitrogen/Argon).[1]

  • Hydrogen Gas: Explosive range 4–75%.[1] System must be grounded and leak-tested.[1]

  • Exotherm: Nitro reduction releases ~500 kJ/mol.[1] Adiabatic temperature rise can be severe.[1]

Protocol (100g Scale)
  • Inertion: Purge a 1L Stainless Steel Autoclave (e.g., Parr or Büchi) with Nitrogen (

    
    ).[1]
    
  • Loading: Under nitrogen flow, charge:

    • 1-(3-Nitrophenyl)-1-methylurea (100.0 g).[1]

    • Methanol (600 mL).

    • 10% Pd/C (5.0 g, 50% water wet).

  • Pressurization: Seal reactor. Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    
    ).[1]
  • Reaction: Pressurize to 30 bar (435 psi)

    
    .
    
  • Agitation: Set stirring to 800-1000 RPM (mass transfer limited reaction).

  • Temperature: Heat to

    
    .
    
    • Control: The exotherm will likely self-heat the reaction to

      
      . Use jacket cooling to maintain 
      
      
      
      .[1]
  • Completion: Monitor

    
     uptake. Reaction is complete when uptake ceases (approx. 4–6 hours).[1]
    
  • Work-up:

    • Cool to

      
      .[1]
      
    • Vent

      
       and purge with Nitrogen.[1][3]
      
    • Filtration: Filter through a Celite pad to remove catalyst.[1] Keep catalyst wet.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid. Recrystallize from Ethanol/Water if purity is <99%.[1]

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Urea Formation cluster_1 Phase 2: Hydrogenation R1 Glass Reactor (Acidic Media) F1 Centrifuge (Solid Isolation) R1->F1 Slurry Transfer D1 Vacuum Dryer F1->D1 Wet Cake R2 SS Autoclave (High Pressure) D1->R2 Dry Intermediate F2 Celite Filter (Pd Removal) R2->F2 Crude Solution Evap Rotary Evaporator (Solvent Swap) F2->Evap Filtrate Final Final Product White Crystalline Solid Evap->Final Crystallization

Figure 2: Engineering workflow from reactor setup to final isolation.

Quality Control & Characterization

The following data points serve as the release criteria for the final batch.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (254 nm)

(Area %)
Identity

-NMR (DMSO-

)
Conforms to structure (See below)
Melting Point DSC / Capillary

(Lit.[1] varies by solvate)
Residual Solvent GC-HSMeOH < 3000 ppm

NMR Signature (Diagnostic Peaks):

  • 
     (s, 1H, Urea 
    
    
    
    - exchangeable)[1]
  • 
     (m, 4H, Aromatic)[1]
    
  • 
     (s, 2H, Aniline 
    
    
    
    - exchangeable)[1]
  • 
     (s, 3H, N-
    
    
    
    )[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of urea formation via isocyanic acid).[1]

  • Usharani, V., et al. (2013).[1] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry. Link (Provides context on urea synthesis for kinase inhibitors).

  • Chandra, T., & Zebrowski, J. P. (2016).[1] "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety. Link (Safety protocols for Phase 2).[1]

  • PubChem. "1-(3-Aminophenyl)urea Compound Summary."[1][4] National Library of Medicine.[1] Link (Structural confirmation and physical properties).[1]

Sources

In vivo animal models for testing the efficacy of aminophenylurea compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vivo Animal Models for Testing the Efficacy of Aminophenylurea Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Aminophenylurea Scaffold in Modern Oncology

The aminophenylurea moiety represents a "privileged scaffold" in medicinal chemistry, forming the core structure of several highly successful multi-kinase inhibitors.[1][2][3] Compounds such as Sorafenib and Regorafenib have become standard-of-care treatments for various malignancies, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and colorectal cancer (CRC).[4][5] Their mechanism of action typically involves the simultaneous inhibition of multiple receptor tyrosine kinases crucial for tumor progression, primarily targeting pathways involved in angiogenesis (e.g., Vascular Endothelial Growth Factor Receptors - VEGFRs) and cell proliferation (e.g., RAF/MEK/ERK signaling).[1][5][6][7]

The translation of a promising aminophenylurea compound from the bench to the clinic is a complex journey, with preclinical in vivo efficacy and safety evaluation being a critical milestone.[8] The selection and rigorous execution of appropriate animal models are paramount to generating predictive data on a compound's therapeutic potential and guiding clinical trial design. This guide provides a comprehensive overview of the principles, detailed protocols, and data analysis techniques for evaluating aminophenylurea compounds in robust and clinically relevant in vivo cancer models.

Part I: Foundational Principles & Model Selection

Ethical Framework: The 3Rs of Animal Research

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be the guiding framework for any study design.[9][10][11]

  • Replacement: Using non-animal methods (e.g., in vitro 3D cell cultures, organoids, in silico modeling) whenever possible to achieve the scientific objective.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant and reproducible results.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals through optimized housing, handling, and experimental procedures.

All protocols described herein must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to initiation.[12][13]

Selecting the Optimal In Vivo Model

The choice of animal model is perhaps the most critical decision in an in vivo study. It directly impacts the clinical relevance and translatability of the findings. The primary models for cancer drug efficacy testing are xenografts, where human tumor cells or tissues are implanted into immunodeficient mice.

Model_Selection cluster_models Xenograft Model Types cluster_sites Implantation Sites start Research Question cdx CDX (Cell Line-Derived Xenograft) start->cdx  Initial screening?  Established target? pdx PDX (Patient-Derived Xenograft) start->pdx  Clinically relevant heterogeneity?  Predicting patient response? subq Subcutaneous cdx->subq  Easy, high-throughput,  monitor tumor growth ortho Orthotopic cdx->ortho  Mimic tumor microenvironment,  assess metastasis cdx_desc Pros: Reproducible, inexpensive, fast growth. Cons: Genetic drift from original tumor. cdx->cdx_desc pdx->subq  Robust growth kinetics,  systemic efficacy pdx->ortho  Highest clinical fidelity,  complex but more predictive pdx_desc Pros: Preserves original tumor architecture, heterogeneity, and molecular diversity. Cons: Slower growth, expensive, requires more specialized handling. pdx->pdx_desc subq_desc Pros: Technically simple, easy to measure. Cons: Artificial location, poor metastasis. subq->subq_desc ortho_desc Pros: Physiologically relevant, allows for metastasis studies. Cons: Technically demanding, requires imaging to monitor. ortho->ortho_desc

Figure 1. Decision workflow for selecting an appropriate in vivo cancer model.
Host Strain Considerations

The host mouse strain must be sufficiently immunocompromised to prevent rejection of the human xenograft.

StrainKey CharacteristicsCommon Applications
Athymic Nude (nu/nu) T-cell deficient. Retain functional B-cells and NK cells.Standard for many CDX models.
SCID Deficient in both T-cells and B-cells.Used for hematopoietic tumors and some PDX models.
NOD scid gamma (NSG) Lacks T-cells, B-cells, and functional NK cells; deficient in cytokine signaling.The "gold standard" for PDX engraftment and human immune system reconstitution studies.[13]

For most aminophenylurea efficacy studies, particularly with PDX models, NSG mice are recommended for their superior engraftment rates.

Part II: Core Protocols

Protocol 1: Subcutaneous Patient-Derived Xenograft (PDX) Model for Anti-Tumor Efficacy

This protocol details the establishment of a subcutaneous PDX model to assess the efficacy of an aminophenylurea compound by monitoring tumor growth inhibition.

PDX_Workflow p1 1. Tumor Acquisition (Fresh patient sample) p2 2. Implantation (P0) (Implant fragments into NSG mice) p1->p2 p3 3. Expansion (Passage tumor when volume reaches ~1000 mm³) p2->p3 p4 4. Cohort Generation (Implant P2-P4 fragments into study mice) p3->p4 p5 5. Randomization (When tumors reach 100-200 mm³) p4->p5 p6 6. Treatment (Administer Vehicle or Aminophenylurea Compound) p5->p6 p7 7. Monitoring (Measure tumor volume & body weight 2-3x/week) p6->p7 p8 8. Endpoint Analysis (Tumor collection for PK/PD, IHC, etc.) p7->p8

Figure 2. Experimental workflow for a PDX efficacy study.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use 6-8 week old female NSG mice, allowing them to acclimate for at least one week.[14]

    • All procedures should be performed in a sterile biological safety cabinet.[15]

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).

    • Shave the hair on the dorsal flank, the intended site of implantation.

    • Using sterile instruments, make a small (~5 mm) incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant a small piece of viable tumor tissue (~3x3 mm) into the pocket. Co-injection with Matrigel (50% v/v) can improve tumor take rates.[14][16]

    • Close the incision with a wound clip or suture.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth and Cohort Randomization:

    • Once tumors become palpable, begin measuring their volume twice weekly using digital calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).[17][14][18] Ensure that the average tumor volume and body weight are similar across all groups at the start of treatment.

  • Compound Formulation and Administration:

    • Causality: Aminophenylurea compounds are often poorly water-soluble. The choice of vehicle is critical for ensuring bioavailability and avoiding precipitation. A common vehicle for compounds like Regorafenib is a mix of polyethylene glycol, Captisol, and water.[17] For Sorafenib, Cremophor EL is often used.[19]

    • Prepare the drug formulation fresh daily.

    • Administer the compound or vehicle via the appropriate route, most commonly oral gavage (p.o.), once daily.[4][19] Dosing should be based on the animal's most recent body weight.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights at least twice per week.[14]

    • Monitor animals daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).[4]

    • At the endpoint, euthanize the animals and collect tumors and other tissues for downstream analysis.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic study to determine key PK parameters of an aminophenylurea compound after oral and intravenous administration.

Step-by-Step Methodology:

  • Animal and Grouping:

    • Use non-tumor-bearing mice (e.g., BALB/c or CD-1) to avoid confounding factors from the tumor.[4][20]

    • Assign animals to different administration routes (e.g., intravenous [IV] and oral [PO]). A typical design uses 3-4 animals per time point.[20]

  • Drug Administration:

    • IV Group: Administer the compound via tail vein injection. This route provides 100% bioavailability and serves as a reference.

    • PO Group: Administer the compound via oral gavage.

    • Doses should be selected based on prior tolerability studies. For example, Regorafenib and Sorafenib are often tested at 10 mg/kg and 30 mg/kg, respectively, as these doses in mice recapitulate human exposure.[4]

  • Serial Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[21]

    • Blood (~50-100 µL) can be collected via submandibular or saphenous vein puncture for serial sampling from the same animal.[21]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the parent compound (and any major metabolites) in the plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][23]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).[21]

Part III: Data Acquisition, Analysis & Interpretation

Efficacy Data Analysis

The primary efficacy endpoint in xenograft studies is the inhibition of tumor growth.

ParameterCalculationInterpretation
Tumor Volume (mm³) (Length × Width²) / 2Direct measure of tumor size over time.
Tumor Growth Inhibition (% TGI) [1 - (Mean ΔT / Mean ΔC)] × 100Percentage reduction in tumor growth in the treated group (T) relative to the vehicle control group (C). A higher %TGI indicates greater efficacy.
Body Weight Change (%) [(WeightDay X - WeightDay 0) / WeightDay 0] × 100Key indicator of compound toxicity. A sustained loss of >15-20% is typically considered a sign of severe toxicity.
Pharmacodynamic (PD) & Biomarker Analysis

PD analysis is crucial to confirm that the aminophenylurea compound is engaging its intended target in the tumor tissue.

Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angio Angiogenesis (Blood Vessel Growth) VEGFR->Angio RAS RAS BRAF B-RAF / c-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Aminophenylurea Compound (e.g., Sorafenib, Regorafenib) Inhibitor->VEGFR Inhibits Inhibitor->BRAF Inhibits

Figure 3. Key signaling pathways inhibited by aminophenylurea compounds.
  • Tumor Collection: At the study endpoint, collect tumors from a subset of animals 2-4 hours after the final dose to capture the on-target effects.

  • Analysis Techniques:

    • Immunohistochemistry (IHC): To visualize and quantify biomarkers in tissue sections.

      • Angiogenesis: CD31 staining to measure microvessel density (MVD). A decrease in MVD indicates anti-angiogenic activity.[6][17]

      • Proliferation: Ki-67 staining. A decrease indicates anti-proliferative effects.

      • Apoptosis: Cleaved PARP or TUNEL staining. An increase indicates induction of cell death.[17][24]

    • Western Blot / Multiplex Immunoassay: To quantify the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT) in tumor lysates. A reduction in phosphorylation confirms target engagement.[4][24]

References

  • Title: Establishment of Patient-Derived Xenografts in Mice Source: Bio-protocol URL: [Link]

  • Title: Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer Source: PMC URL: [Link]

  • Title: Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model Source: AACR Journals URL: [Link]

  • Title: Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma Source: Oncotarget URL: [Link]

  • Title: Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo Source: Oncotarget URL: [Link]

  • Title: Sorafenib Modulates the LPS- and Aβ-Induced Neuroinflammatory Response in Cells, Wild-Type Mice, and 5xFAD Mice Source: Frontiers in Pharmacology URL: [Link]

  • Title: Sorafenib Has Potent Antitumor Activity against Multiple Myeloma In Vitro, Ex Vivo, and In Vivo in the 5T33MM Mouse Model Source: AACR Journals URL: [Link]

  • Title: In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability Source: NIH URL: [Link]

  • Title: Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium Source: PMC URL: [Link]

  • Title: Ethical Considerations for Performing Research in Animals Source: ResearchGate URL: [Link]

  • Title: Animal model studies indicate a candidate biomarker for sorafenib treatment of hepatocellular carcinoma Source: Taylor & Francis Online URL: [Link]

  • Title: Ethical conduct in animal experimentation and why is this important Source: Lahav CRO URL: [Link]

  • Title: Ethical considerations regarding animal experimentation Source: PMC - NIH URL: [Link]

  • Title: Considerations for experimental animal ethics in the research planning and evaluation process Source: Kosin Medical Journal URL: [Link]

  • Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]

  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PMC URL: [Link]

  • Title: Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Source: BCTT URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry Source: Hilaris Publisher URL: [Link]

  • Title: In vivo Efficacy Testing Source: Creative Animodel URL: [Link]

  • Title: Animals used in in vivo efficacy assays Source: ResearchGate URL: [Link]

  • Title: Role of animal models in biomedical research: a review Source: PMC URL: [Link]

  • Title: An Animal Model for Assessing the Effects of Hydroxyurea Exposure Source: MDPI URL: [Link]

  • Title: Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters Source: PMC URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL: [Link]

  • Title: Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists Source: PubMed URL: [Link]

  • Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL: [Link]

  • Title: Pharmacokinetics, protein binding and metabolism of a quinoxaline urea analog as an NF-κB inhibitor in mice and rats by LC-MS/MS Source: PubMed URL: [Link]

  • Title: Assessment of Health Effects of Exogenous Urea: Summary and Key Findings Source: PMC - NIH URL: [Link]

  • Title: The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX-2 protein expression on λ-Carrageenan-induced rats Source: ResearchGate URL: [Link]

  • Title: Toxicological Review of Urea (CAS No. 57-13-6) Source: U.S. Environmental Protection Agency URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-(3-Aminophenyl)-1-methylurea in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-AMU-001 Subject: Overcoming aqueous solubility limits for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 1-(3-Aminophenyl)-1-methylurea . If you are experiencing precipitation upon diluting this compound into PBS or cell culture media (pH 7.4), you are encountering a classic medicinal chemistry obstacle known as "Brick Dust" behavior.[3][4][5]

Unlike "Grease Balls" (compounds that are simply lipophilic/oily), 1-(3-Aminophenyl)-1-methylurea possesses a urea backbone capable of forming strong intermolecular hydrogen bond networks (crystal lattice energy), combined with a pH-dependent aniline group.[1][2][3][4][5]

The Core Conflict:

  • At pH 7.4: The molecule is neutral (uncharged).[2][3][4][5] The aniline group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is deprotonated.[3][4]
    
  • The Result: The compound prefers its own crystal lattice over water molecules, leading to rapid precipitation or "crashing out" during dilution.

This guide provides a tiered troubleshooting protocol to solubilize this compound without compromising biological assay integrity.

Module 1: Diagnostic & Strategy Selection

Before starting, determine your assay constraints.[3][4][5] Use the decision matrix below to select the correct solubilization strategy.

Visual Guide: Solubility Decision Matrix

SolubilityStrategy Start Start: 1-(3-Aminophenyl)-1-methylurea Target Concentration? AssayType Is the Assay pH Flexible? Start->AssayType Acidic Acidic Buffer (pH < 4.0) (Protonation Strategy) AssayType->Acidic Yes (HPLC, Stability) Neutral Physiological pH (7.4) (Neutral Species) AssayType->Neutral No (Cell/Enzyme Assay) Soluble Soluble Acidic->Soluble High Solubility (Ionized Form) ConcCheck Target Conc > 50 µM? Neutral->ConcCheck Cosolvent Strategy A: Cosolvent System (DMSO/Ethanol < 1%) ConcCheck->Cosolvent No (Low Conc) Complex Strategy B: Cyclodextrin Complexation (HP-β-CD) ConcCheck->Complex Yes (High Conc)

Figure 1: Decision tree for selecting the appropriate solubilization method based on assay pH and concentration requirements.

Module 2: The "Spring and Parachute" Protocol (Cosolvents)

For concentrations < 50 µM , a standard cosolvent approach is often sufficient if executed correctly to avoid "shock nucleation."[3][4]

The Science

The "Spring" is the high-energy state of the drug dissolved in DMSO. When diluted into water, it becomes supersaturated.[3][4][5] Without a "Parachute" (stabilizer), it precipitates.[3][4][5]

Protocol A: Kinetic Solubility Preparation

Reagents:

  • Anhydrous DMSO (High Purity)[1][2][4][5]

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 37°C)[4][5]

Step-by-Step:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM or 20 mM stock .

    • Critical: Vortex until absolutely clear.[1][2][3][4][5] Sonicate for 5 minutes if any haze remains.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 in Ethanol or PEG-400 .[1][2][3][4][5] This creates a "softer" solvent transition before hitting the water.[3][4][5]

  • The "Jet" Mixing Technique:

    • Place your aqueous buffer on a magnetic stirrer (medium speed).[2][3][4][5]

    • Submerge the pipette tip containing the DMSO stock below the surface of the buffer.

    • Inject the stock quickly into the vortex.

    • Why? Dropwise addition to the surface creates local regions of high concentration (supersaturation spots) that trigger immediate crystal nucleation.[3][4][5]

Troubleshooting Table: Cosolvent Issues

SymptomProbable CauseCorrective Action
Cloudiness immediately upon mixing Local supersaturationUse "Jet" mixing; warm buffer to 37°C before mixing.[1][2][3][4][5]
Precipitation after 1 hour Ostwald Ripening (Crystal growth)This method is kinetically unstable.[1][2][3][4][5] Switch to Module 3 (Cyclodextrins) .
Cell toxicity in controls DMSO % too highKeep DMSO < 0.5% (v/v).[2][3][4][5][6] If solubility fails at this level, use Module 3.

Module 3: The "Molecular Shield" Protocol (Cyclodextrins)

For concentrations > 50 µM or long-duration assays (> 24 hours), cosolvents are unreliable.[2][3][4][5] You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic phenyl-urea moiety.[1][2][3][4][5]

The Science

The phenyl ring of 1-(3-Aminophenyl)-1-methylurea enters the hydrophobic cavity of the cyclodextrin.[1][2][3][4] The hydrophilic outer shell of the CD keeps the complex dissolved in water. This prevents the urea groups from stacking and crystallizing.[3][5]

Protocol B: Cyclodextrin Complexation

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) - Recommended over native β-CD due to higher water solubility and lower toxicity.[1][2][3][4][5]

  • Milli-Q Water or Buffer.[1][2][3][4][5]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your assay buffer.[1][2][3][4][5] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid 1-(3-Aminophenyl)-1-methylurea directly to the 20% CD solution.[1][2][3][4][5]

    • Alternative: Add your DMSO stock to the 20% CD solution (The CD acts as the "Parachute").[5]

  • Equilibration:

    • Shake or vortex at room temperature for 4–6 hours .

    • Note: Complexation is an equilibrium process.[1][2][3][4][5] It takes time for the drug to find the cavity.[3]

  • Clarification:

    • Centrifuge at 13,000 x g for 5 minutes to remove any uncomplexed solid. Use the supernatant.

Visual Guide: Mechanism of Action

CDMechanism cluster_0 Aqueous Buffer Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex + HP-β-CD Precip Precipitate (Crystal Lattice) Drug->Precip In Water CD Cyclodextrin (Host) CD->Complex

Figure 2: Cyclodextrins sequester the hydrophobic phenyl ring, preventing the urea groups from forming insoluble crystal lattices.[4]

Module 4: Validation (Don't Trust Your Eyes)

Visual inspection is insufficient for detecting micro-precipitates that can cause false negatives in biological assays (by lowering effective concentration) or false positives (by aggregating on cell membranes).[2][3][4][5]

Q: How do I confirm the compound is truly dissolved?

Method 1: The Centrifugation Test (Accessible) [4]

  • Prepare your final diluted solution (e.g., 100 µM in media).[2][3][4][5]

  • Split into two aliquots.

  • Centrifuge Aliquot A at max speed (>10,000 x g) for 10 minutes. Keep Aliquot B as is.

  • Analyze the supernatant of A and the whole solution of B via HPLC or UV-Vis absorbance (approx. 240-260 nm).

  • Criteria: If Absorbance(A) < 95% of Absorbance(B), you have precipitation.[3][4][5]

Method 2: Nephelometry (High Throughput) Use a plate reader to measure light scattering (OD600 or specific turbidity mode).[1][2][3][4][5] An increase in background signal compared to the vehicle control indicates micro-precipitation.[3][5]

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it and then neutralize? A: No. The pKa of the aniline is ~4.6. If you dissolve it in 0.1 M HCl (pH 1), it will dissolve perfectly because it is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2][3][4] However, the moment you neutralize it to pH 7.4, it will return to its neutral state and likely precipitate immediately because the concentration will exceed its intrinsic solubility (

).

Q: Why does the literature say "soluble in ethanol" but it crashes out when I add water? A: Ethanol is a solvent; water is an "anti-solvent" for this compound.[1][3][5] The solubility profile is logarithmic.[3][4][5] A 50% ethanol solution might hold the compound, but a 1% ethanol solution (typical for assays) behaves almost exactly like pure water.[4]

Q: Is the methyl group on the urea helpful for solubility? A: Yes, slightly. The 1-methyl substitution removes one Hydrogen Bond Donor (HBD) from the urea, which slightly weakens the crystal lattice compared to the non-methylated parent. However, the lipophilicity of the phenyl ring usually dominates the solubility behavior in water.

References

  • Yalkowsky, S. H., et al. (2010).[3][4][5] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3][4][5] (General reference for phenylurea solubility behavior).

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4] Link

  • Lipinski, C. A., et al. (2001).[3][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2][3][4][5] Link

  • PubChem. (n.d.).[1][2][3][4][5] Compound Summary for CID 61297867, 1-(3-Aminophenyl)-1-methylurea.[1][2][3][4][5] National Library of Medicine.[2][3][4][5] Retrieved from [Link][1][2][4][5]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3][4] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[3][4] Link

Sources

Technical Support Guide: Storage & Stability of 1-(3-Aminophenyl)-1-methylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers, we often treat urea derivatives as chemically inert "bricks." However, 1-(3-Aminophenyl)-1-methylurea presents a dual-stability paradox. While the urea backbone provides structural rigidity, the molecule possesses two distinct "warheads" of instability:

  • The Primary Aromatic Amine (3-Amino group): This is the kinetic weak point. It is highly susceptible to radical-mediated oxidation, leading to the formation of azo-linkages and colored impurities (browning) upon exposure to air or light.

  • The Urea Linkage: While generally stable at neutral pH, the N-methyl substituted urea bond is vulnerable to hydrolytic cleavage in the presence of ambient moisture, particularly if the local pH shifts due to CO₂ absorption (carbonic acid formation).

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to actively arrest it.

Mechanistic Insight: Degradation Pathways

To prevent degradation, one must understand the enemy. The diagram below details the two distinct pathways that destroy your compound.

DegradationPathways cluster_prevention Prevention Strategy Compound 1-(3-Aminophenyl)-1-methylurea (Intact Active) Oxidation Oxidation Products (Azo/Nitroso Species) *Brown/Black Discoloration* Compound->Oxidation Pathway A: Radical Oxidation Triggers: O2, UV Light, Trace Metals Hydrolysis Hydrolysis Products (3-Amino-N-methylaniline + Cyanate) *Loss of Potency* Compound->Hydrolysis Pathway B: Nucleophilic Attack Triggers: H2O (Moisture), Acidic pH Argon Argon/N2 Purge Desiccant Desiccation

Figure 1: The dual degradation pathways. Pathway A (Red) is rapid and visual. Pathway B (Yellow) is silent and detected only via analytical methods (HPLC/LC-MS).

Protocol: The "Zero-Degradation" Storage System

Do not rely on the manufacturer's original packaging once opened. Implement this protocol immediately upon receipt or after first use.

ParameterCritical SpecificationScientific Rationale
Temperature -20°C (-4°F) Arrhenius equation dictates that reaction rates (oxidation) halve for every 10°C drop. Deep freeze is non-negotiable for long-term storage [1].
Atmosphere Inert Gas (Argon) Argon is heavier than air and forms a "blanket" over the solid, unlike Nitrogen which can mix. This prevents the oxidative "browning" of the aniline moiety [2].
Container Amber Glass + Parafilm Amber glass blocks UV radiation (preventing photo-oxidation). Plastic containers are permeable to O₂ over time; glass is not.
Moisture Control Desiccator Cabinet Urea derivatives are hygroscopic. Absorbed water catalyzes hydrolysis. Store the vial inside a secondary jar containing silica gel or Drierite.
Step-by-Step Handling Workflow
  • Equilibration: Allow the frozen vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Aliquot: If you plan to use the compound multiple times, divide the bulk solid into single-use aliquots inside a glove box or dry bag. Avoid repeated freeze-thaw cycles.

  • Purge: After use, gently flow Argon gas into the headspace of the vial for 10-15 seconds before capping.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape to create a secondary gas barrier.

Troubleshooting & FAQs

Q1: My powder has turned from off-white to a light brown/tan color. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation of the primary amine (-NH2) group. It suggests the formation of trace azo-dimers or N-oxides.

  • Action:

    • Minor browning: Likely <1-2% impurity. Verify purity via HPLC. If >95% pure, it may be usable for non-critical screens.

    • Dark brown/black:Discard. The oxidation products of aromatic amines can be reactive electrophiles that will interfere with biological assays or cross-link proteins.

Q2: The compound has clumped into a hard solid. Can I grind it?

  • Diagnosis: Moisture absorption (Hygroscopicity).[1] The water has partially dissolved the crystal lattice, causing "caking."

  • Action: You can grind it, but you must assume hydrolysis has begun.

    • Test: Run an LC-MS. Look for a peak corresponding to the loss of the urea fragment (Mass = [Parent] - 57 or similar, depending on the specific cleavage).

    • Prevention: This indicates your desiccation strategy failed. Replace silica gel immediately.

Q3: I see an extra peak in my LC-MS at M+16. What is it?

  • Diagnosis: N-Oxide formation.

  • Cause: Storage in clear glass or exposure to ambient light/air.

  • Solution: This is an irreversible change. Purify via recrystallization (ethanol/water usually works for phenylureas) or purchase fresh stock.

Q4: Can I store this compound in DMSO solution at -20°C?

  • Diagnosis: High Risk.

  • Reasoning: DMSO is hygroscopic (absorbs water from air) and can act as a mild oxidant under certain conditions.

  • Recommendation: Store as a solid powder only. If you must store as a solution, use anhydrous DMSO, purge with Argon, and use within 1 month.

Validation: Purity Check Protocol

Before committing this compound to a critical experiment (e.g., in vivo study or expensive screen), validate its integrity using this generic HPLC method adapted for polar aromatic ureas.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).

Acceptance Criteria:

  • Purity: >98% Area Under Curve (AUC).

  • Impurity Limit: No single impurity >0.5%.

  • Retention Time: The hydrolysis product (aniline derivative) will typically elute earlier (more polar) than the parent urea. The oxidation product (azo dimer) will typically elute later (more hydrophobic).

References
  • BenchChem. (2025).[2] Preventing oxidation of 2-(Allyloxy)aniline during storage. Retrieved from (General principles of aromatic amine storage).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Urea Derivatives. Retrieved from (Standard storage protocols for hygroscopic amines).

  • National Institutes of Health (NIH). (2005). Mechanisms of degradation of phenylurea herbicides. Retrieved from (Mechanistic data on phenylurea hydrolysis and photolysis).

  • Royal Society of Chemistry. (2025). Breaking down phenylurea herbicides: degradation pathways. Retrieved from (Oxidation pathways of N-methyl substituted ureas).

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Aminophenylurea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for aminophenylurea-based inhibitors. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for a common and critical challenge in drug development: overcoming low cell permeability. Aminophenylurea-based compounds are a promising class of inhibitors, often targeting protein kinases, but their efficacy in cell-based assays can be limited if they cannot efficiently cross the cell membrane to reach their intracellular targets.[1]

This guide moves beyond simple protocols. It delves into the causality behind experimental observations and provides a logical framework for diagnosing and solving permeability issues. We will explore the critical interplay between a compound's physicochemical properties, its interaction with cellular machinery, and its ultimate bioavailability at the target site.

Troubleshooting Guide: From Biochemical Potency to Cellular Efficacy

This section is structured to address the specific issues you may encounter when your potent aminophenylurea-based inhibitor fails to perform in a cellular context.

Question 1: My inhibitor is highly potent in my biochemical (e.g., enzymatic) assay, but shows significantly lower activity in cell-based assays. What's the first step?

This discrepancy is a classic indicator of poor cellular bioavailability. The inhibitor is active against its isolated target but is not reaching it in sufficient concentrations within the cell. The root cause is likely low cell permeability, but it could also involve compound instability or non-specific binding.[2]

Causality: A compound's journey from the culture media to its intracellular target is fraught with barriers. Poor passive diffusion, active removal by efflux pumps, or rapid intracellular metabolism can all lead to a low effective concentration at the target.[3]

Your First Step: Quantify the problem. Before optimizing, you need to confirm that permeability is the primary issue. A tiered approach using in vitro permeability assays is the most efficient strategy.[4]

Workflow for Diagnosing Permeability Issues

G cluster_0 Initial Observation cluster_1 Step 1: Assess Passive Permeability cluster_2 Step 2: Assess Permeability in a Biological System cluster_3 Step 3: Quantify Intracellular Concentration Biochem_vs_Cell High Biochemical Potency, Low Cellular Activity PAMPA PAMPA Assay Biochem_vs_Cell->PAMPA Is passive diffusion a limiting factor? Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 If passive permeability is moderate to high, investigate active transport. Uptake Cellular Uptake Assay (LC-MS/MS) Caco2->Uptake Confirm net accumulation in target cells.

Caption: A stepwise workflow for diagnosing low cellular activity.

Question 2: How do I perform and interpret a Parallel Artificial Membrane Permeability Assay (PAMPA)?

The PAMPA assay is a high-throughput, cell-free method that isolates and measures a compound's ability to passively diffuse across a lipid membrane.[5][6] It's an excellent first screen because it's fast, cost-effective, and tells you if the fundamental physicochemical properties of your molecule are suitable for passive transport.[7]

Causality: Passive diffusion is governed by a molecule's lipophilicity, size, and polarity. PAMPA models this by measuring transit from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), to an acceptor well.[8]

Experimental Protocol: PAMPA
  • Prepare the PAMPA Plate: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane).[8]

  • Prepare Solutions:

    • Donor Solution: Dissolve your aminophenylurea-based inhibitor in a buffer (e.g., PBS, pH 7.4) to a final concentration of 10-200 µM.[9][10]

    • Acceptor Solution: Fill a 96-well acceptor plate with the same buffer, sometimes containing a surfactant to act as a "sink".[5]

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the donor solution to the donor wells. Incubate at room temperature for 5 to 18 hours.[6][9]

  • Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[6][9]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[9]

Data Interpretation Table
PAMPA Result (Papp in cm/s)InterpretationLikely Cause of Low Cellular ActivityNext Step
< 1 x 10⁻⁶ Low Passive Permeability The compound is too polar, too large, or has too many hydrogen bond donors/acceptors.Medicinal chemistry optimization (increase lipophilicity, reduce PSA).
1 - 10 x 10⁻⁶ Moderate Passive Permeability Passive diffusion is possible but may not be optimal. Other factors could be at play.Proceed to Caco-2 assay to investigate active efflux.
> 10 x 10⁻⁶ High Passive Permeability Passive diffusion is not the limiting factor.Suspect active efflux or metabolic instability. Proceed to Caco-2 assay.
Question 3: My compound has moderate-to-high passive permeability in PAMPA, but still fails in cell assays. What does this suggest and how do I test for it?

This is a strong indication that your inhibitor is a substrate for active efflux pumps.[4] These are membrane transporters, such as P-glycoprotein (P-gp), that actively pump xenobiotics out of the cell, preventing them from reaching therapeutic concentrations.[11][12]

Causality: Efflux pumps are a primary mechanism of cellular defense and a major contributor to multidrug resistance.[13] They recognize and expel a wide range of substrates, often with some degree of lipophilicity. To confirm this, you need a cell-based assay that expresses these transporters, such as the Caco-2 permeability assay.[14]

The Bidirectional Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that mimics the intestinal epithelium and expresses key efflux transporters like P-gp.[15][16] By measuring transport in both directions across this monolayer, we can identify active efflux.

  • Apical to Basolateral (A→B) Transport: Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A) Transport: Measures transport from the "blood" side back into the "gut" lumen, indicative of efflux.

Experimental Protocol: Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on permeable Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the cell monolayer.[18]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).[17]

    • For A→B transport, add the dosing solution with your inhibitor to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[18]

    • For B→A transport, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[18]

    • (Optional) To confirm the involvement of a specific pump like P-gp, run a parallel experiment in the presence of a known efflux pump inhibitor (e.g., verapamil).[11]

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at defined time points (e.g., 30, 60, 90, 120 minutes).[17]

  • Analysis: Quantify the concentration of your inhibitor in the samples using LC-MS/MS.[17]

  • Calculate Papp and Efflux Ratio (ER): Calculate the Papp for both A→B and B→A directions. The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) .[14]

Data Interpretation Table
Caco-2 ResultInterpretationRecommended Action
ER < 2 No significant efflux. The compound is not a substrate for major efflux pumps. Investigate metabolic stability or target engagement issues.
ER > 2 Active efflux is occurring. The compound is actively pumped out of the cells.
ER > 2, but decreases in the presence of a P-gp inhibitor Confirmed P-gp substrate. The compound is specifically transported by P-gp.
Question 4: How can I directly measure the intracellular concentration of my inhibitor?

Ultimately, the goal is to achieve a sufficient unbound intracellular concentration (Cu,cell) to engage the target.[19] A cellular uptake assay provides this direct measurement and is the definitive experiment to assess net accumulation.[20]

Causality: The measured intracellular concentration is the net result of all influx (passive and active) and efflux processes. This value, when compared to the biochemical IC50, can help determine if target engagement is being achieved.[21]

Experimental Protocol: Cellular Uptake Assay (LC-MS/MS)
  • Cell Plating: Plate your target cells in a multi-well plate (e.g., 12- or 24-well) and allow them to adhere.

  • Treatment: Treat the cells with your aminophenylurea-based inhibitor at a known concentration for a defined period (e.g., 2 hours).[22]

  • Washing: Aspirate the media and wash the cells rapidly with ice-cold PBS multiple times to remove all extracellular compound. This step is critical to prevent overestimation of the intracellular concentration.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., methanol, acetonitrile, or a specific lysis buffer) to release the intracellular contents.[2][23] Ensure the chosen solvent effectively extracts your compound.[2]

  • Analysis: Scrape the cell lysate, centrifuge to pellet debris, and analyze the supernatant using a calibrated LC-MS/MS method to quantify the inhibitor concentration.[20]

  • Normalization: Determine the cell number or total protein content in parallel wells to normalize the measured inhibitor amount, typically expressed as pmol/million cells or ng/mg protein. This can then be converted to a molar concentration using a predetermined average cell volume.[21]

Interpreting the Results

Compare the measured intracellular concentration to the inhibitor's IC50 or Kd from your biochemical assay. If the intracellular concentration is significantly below the biochemical potency, it confirms that insufficient compound accumulation is the reason for poor cellular activity.

Frequently Asked Questions (FAQs)

Q1: What structural features of aminophenylurea-based inhibitors might lead to poor permeability? Poor permeability often arises from physicochemical properties that are outside the optimal range for crossing biological membranes.[4] Key factors include:

  • High Polar Surface Area (PSA): A PSA > 140 Ų is often associated with poor permeability. The urea and amino groups contribute significantly to PSA.

  • Low Lipophilicity (LogP): While some lipophilicity is needed, a LogP outside the range of 1-5 can be problematic. Very low LogP indicates poor membrane partitioning.

  • High Molecular Weight (MW): Compounds with MW > 500 Da often exhibit reduced passive diffusion.

  • Presence of Charged Groups: Ionizable groups can hinder membrane transit.

Q2: My compound is a confirmed efflux pump substrate. What are my options? You have two main strategies:

  • Medicinal Chemistry: Modify the compound's structure to reduce its recognition by efflux pumps. This can involve masking polar groups, reducing the number of hydrogen bond acceptors, or altering the overall shape. This is often a process of trial and error guided by structure-activity relationships.[10]

  • Formulation Strategies: Use a delivery vehicle to bypass efflux pumps.[24] This can include lipid-based formulations like liposomes or solid lipid nanoparticles, which can alter the drug's entry mechanism into the cell.[25][26]

Q3: Can I improve the solubility of my inhibitor to enhance its permeability? Yes, improving solubility is often a prerequisite for good permeability. A compound must be dissolved in the aqueous media before it can partition into the cell membrane.[24][25] Strategies include:

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.[24]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[26]

  • Formulation with Excipients: Using co-solvents, surfactants, or creating amorphous solid dispersions can enhance solubility.[25]

Q4: When should I consider using prodrugs? A prodrug strategy is an advanced approach where the active inhibitor is chemically modified with a promoiety to improve its permeability.[24] This is particularly useful if the parent molecule has functional groups (like carboxylic acids or hydroxyls) that hinder membrane crossing. Once inside the cell, cellular enzymes cleave the promoiety to release the active drug. This strategy should be considered when direct structural modification of the active compound fails to yield a permeable analog without sacrificing potency.

Factors Influencing Intracellular Inhibitor Concentration

G Extracellular Extracellular Inhibitor Intracellular Intracellular Inhibitor Extracellular->Intracellular Intracellular->Extracellular Target Target Engagement Intracellular->Target Metabolism_label Metabolism Intracellular->Metabolism_label Influx_label Influx (Passive Diffusion) Efflux_label Efflux (e.g., P-gp)

Caption: Key factors determining the net intracellular inhibitor concentration.

References

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • MDPI. (2022, November 29). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • UPM Pharmaceuticals.
  • Cyagen. Caco2 assay protocol.
  • GARDP.
  • World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability.
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Enhancing the stability of 1-(3-Aminophenyl)-1-methylurea for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide Technical Support Center: Enhancing the Stability of 1-(3-Aminophenyl)-1-methylurea for In Vivo Studies

Welcome to the technical support center for 1-(3-Aminophenyl)-1-methylurea. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges of this molecule in preclinical in vivo applications. As Senior Application Scientists, we understand that reproducible and reliable in vivo data begins with a stable and well-characterized formulation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your studies.

The structure of 1-(3-Aminophenyl)-1-methylurea, featuring both an aromatic amine and a methylurea group, presents a dual challenge for formulation stability. The aromatic amine is susceptible to oxidative degradation, while the urea moiety can undergo hydrolysis.[1][2][3][4] This guide will equip you with the knowledge to mitigate these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 1-(3-Aminophenyl)-1-methylurea is turning a yellow or brown color upon standing. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The aromatic amine group (-NH₂) in the molecule is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[2][5] This process can lead to the formation of colored by-products, such as nitroso and nitro compounds, or coupled azo-compounds, compromising the purity and concentration of your active compound.[2] To prevent this, it is crucial to prepare and store solutions under conditions that minimize oxidative stress.

Q2: I prepared a formulation in a standard buffer, but I'm observing a loss of potency over time, even without any color change. What is the likely cause?

A2: If oxidation is not the apparent issue, the next most likely cause is the hydrolytic degradation of the methylurea group. Urea and its derivatives are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding the parent amine and other by-products.[3][4][6] Studies on urea stability show it is most stable in a neutral pH range, typically between 4 and 8.[7][8][9] Deviating outside this range can significantly accelerate degradation.

Q3: What is the best general approach to solubilizing this compound for an in vivo study?

A3: Given that many urea derivatives exhibit poor water solubility, a co-solvent-based approach is often the most effective starting point for preclinical studies.[10][11] The goal is to create a formulation that maximizes exposure for safety and efficacy testing.[12][13] A common strategy involves dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with a vehicle containing co-solvents such as Polyethylene Glycol 400 (PEG400) and a surfactant like Polysorbate 80 or Solutol® HS 15 to maintain solubility and stability in the final aqueous system.[11]

Q4: Can I prepare my dosing solutions in advance and store them for the duration of my multi-day study?

A4: It is strongly recommended to prepare formulations fresh before each use.[11] Due to the inherent instability of the molecule, even optimized formulations may have limited long-term stability. If you must prepare solutions in advance, a rigorous short-term stability study is essential. This involves storing the formulation under the intended conditions (e.g., 4°C, protected from light) and analyzing its purity and concentration at various time points (e.g., 0, 4, 8, 24 hours) to define a validated window for use.[14]

Troubleshooting and In-Depth Guides

Guide 1: Mitigating Oxidative and Hydrolytic Degradation

Understanding the primary degradation pathways is the first step toward preventing them. Both oxidation of the aromatic amine and hydrolysis of the urea moiety must be controlled.

Potential Degradation Pathways for 1-(3-Aminophenyl)-1-methylurea

Degradation Pathways Parent 1-(3-Aminophenyl)-1-methylurea Oxidized Colored By-products (Nitroso, Azo compounds) Parent->Oxidized Hydrolyzed Hydrolysis Products (e.g., 3-Aminoaniline derivatives) Parent->Hydrolyzed Oxidants Oxygen, Light, Metal Ions Oxidants->Parent pH_Stress Acid or Base (pH < 4 or pH > 8) pH_Stress->Parent

Caption: Primary degradation routes for the target molecule.

Causality and Experimental Choices:

  • Controlling pH: The stability of both functional groups is highly pH-dependent. A comprehensive pH-rate profile study (see Protocol 1) is the most critical preformulation experiment.[15] This will identify the pH of maximum stability, which is typically between 4 and 8 for ureas.[7][8][9] Using a buffer system, such as citrate or phosphate, is essential to maintain this optimal pH.[16]

  • Minimizing Oxidation: The aromatic amine's sensitivity to oxidation necessitates proactive measures.

    • Use Antioxidants: Including antioxidants like ascorbic acid or sodium metabisulfite in the formulation can scavenge free radicals.[17]

    • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[17][18]

    • Control the Environment: Prepare formulations under an inert gas (e.g., nitrogen or argon) to displace oxygen. Store solutions in amber vials or protect them from light to prevent photolysis, another potential degradation route.[16]

Guide 2: Systematic Formulation Development Workflow

Developing a stable formulation requires a logical, stepwise approach. The goal is to find a system that achieves the desired concentration while ensuring the compound remains chemically and physically stable for the duration of dosing.[19]

Formulation Development Workflow

Systematic Formulation Development Start Start: Determine Target Dose & Route Solubility 1. Basic Solubility Screen (Aqueous buffers, Co-solvents) Start->Solubility pH_Profile 2. pH-Rate Profile Study (Identify pH of max stability) Solubility->pH_Profile Excipient_Screen 3. Excipient Compatibility Screen (Co-solvents, Surfactants, Antioxidants) pH_Profile->Excipient_Screen Prototype 4. Develop Prototype Formulations Excipient_Screen->Prototype Stability_Test 5. Short-Term Stability Test (0, 4, 8, 24h at storage temp.) Prototype->Stability_Test Decision Is formulation stable and clear? Stability_Test->Decision Optimize Optimize Excipient Ratios or Re-screen Decision->Optimize No Final Final Formulation Ready for In Vivo Study Decision->Final Yes Optimize->Prototype

Caption: A decision tree for creating a stable formulation.

Excipient Class Examples Typical Concentration (IV/IP in Rodents) Purpose & Rationale
Solubilizers DMSO, NMP< 10%To create the initial concentrated stock solution. Use should be minimized due to potential toxicity.[11]
Co-solvents PEG300, PEG400, Propylene Glycol10 - 40%To increase the solubility of the compound in the final aqueous vehicle.[14]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 151 - 10%To prevent precipitation upon dilution in the bloodstream and improve wetting.[20]
Buffering Agents Citrate, Phosphate, Lactate10 - 50 mMTo maintain the optimal pH identified in stability studies, thereby minimizing hydrolysis.[7][16]
Antioxidants / Chelators Ascorbic Acid, EDTA0.01 - 0.1%To prevent oxidative degradation of the aromatic amine moiety.[17][18]

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

Objective: To determine the pH at which 1-(3-Aminophenyl)-1-methylurea exhibits maximum chemical stability.

Methodology:

  • Prepare a series of buffers spanning a pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use buffers with known pKa values appropriate for each pH point (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Spike a small, precise volume of the stock solution into each buffer to achieve a final concentration suitable for analytical detection (e.g., 10-20 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to minimize its effect on stability.

  • Divide the solution from each pH point into two sets of vials: one for incubation at a controlled room temperature (e.g., 25°C) and another for accelerated stability at an elevated temperature (e.g., 40°C or 60°C). Protect all samples from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any further degradation by diluting the aliquot in mobile phase and/or storing at -20°C.

  • Analyze the concentration of the remaining parent compound in each sample using a stability-indicating HPLC-UV method.

  • Plot the natural logarithm of the concentration (ln[C]) versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathways under various stress conditions. This is vital for developing a stability-indicating analytical method.[15]

Methodology:

  • Prepare five separate solutions of the compound in a suitable solvent system.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.

  • Thermal Stress: Heat a solid sample or solution at a high temperature (e.g., 80°C) for 24-48 hours.

  • Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV/MS. Aim for 10-20% degradation of the parent compound.

  • Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to ensure that the peaks for any degradation products are well-resolved from the parent compound peak, thus validating the analytical method as "stability-indicating."

Protocol 3: Preparation of a General-Purpose Co-Solvent Formulation

Objective: To prepare a 5 mg/mL solution of 1-(3-Aminophenyl)-1-methylurea for intraperitoneal (IP) administration in mice. This protocol is a starting point and must be optimized based on your own preformulation data.

Materials:

  • 1-(3-Aminophenyl)-1-methylurea

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, amber glass vials

Methodology:

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 35% PEG400, 5% Polysorbate 80, and 55% Saline.

    • Add 3.5 mL of PEG400 to a vial.

    • Add 0.5 mL of Polysorbate 80 and mix thoroughly.

    • Add 0.5 mL of DMSO and mix thoroughly.

    • Slowly add 5.5 mL of sterile saline while mixing to create a 9.5 mL vehicle solution.

  • Compound Solubilization:

    • Weigh 50 mg of 1-(3-Aminophenyl)-1-methylurea into a separate sterile vial.

    • Add the 9.5 mL of the prepared vehicle to the compound.

    • Vortex or sonicate gently until the compound is fully dissolved. Visually inspect for clarity.

  • Final Preparation:

    • The final concentration will be approximately 5 mg/mL.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter if required for the route of administration.

    • Crucially, prepare this formulation fresh immediately before dosing. Do not store.

This guide provides a comprehensive framework for addressing the stability of 1-(3-Aminophenyl)-1-methylurea. By systematically applying these principles of preformulation science, you can develop robust formulations that yield reliable and reproducible data in your pivotal in vivo studies.

References

  • Tao, Y., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. Available at: [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Semantic Scholar. Available at: [Link]

  • Charles River Laboratories. Preformulation & Excipient Compatibility Studies. Available at: [Link]

  • Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Pharma's Almanac. Available at: [Link]

  • Chen, E., et al. (2017). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • de Jong, J. I., & de Jonge, J. (1952). The hydrolysis of methylene diurea. ResearchGate. Available at: [Link]

  • Vadalkar, A., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

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  • Stokely, M., et al. (2022). Excipient compounds for protein formulations. Google Patents.
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  • Schebler, P. J., et al. (2001). Decomposition of alkyl-substituted urea molecules at a hydroxide-bridged dinickel center. Inorganic Chemistry. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Society of Cosmetic Chemists. Available at: [Link]

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. Available at: [Link]

  • KK Wagh College of Pharmacy. Pre-formulation Studies. Available at: [Link]

  • SlideShare. (2021). Preformulation Study Part(1): Roadmap to successful Pharmaceutical Products. Available at: [Link]

  • ResearchGate. (2024). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • Protheragen. Stabilizer Excipients. Available at: [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Ghaffari, S., et al. (2020). Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Available at: [Link]

  • Delcea, M., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics. Available at: [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. Available at: [Link]

  • Sørensen, S. R., et al. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. FEMS Microbiology Ecology. Available at: [Link]

  • ResearchGate. (2019). Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]

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Strategies to reduce the toxicity of substituted urea compounds in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Mitigating Toxicity & Instability of Substituted Ureas Reference ID: UREA-TOX-GUIDE-2026

Introduction: Beyond Simple Cytotoxicity

Welcome to the Technical Support Center. If you are working with substituted urea compounds (e.g., diarylureas, sulfonylureas, or urea-based kinase inhibitors), you likely face a triad of challenges: poor aqueous solubility , chemical hydrolysis , and protein carbamylation .

Substituted ureas are deceptive. Their toxicity in cell culture is often not due to target engagement, but rather "false" toxicity derived from compound precipitation or the degradation of the urea bridge into reactive isocyanates. This guide provides the forensic tools to distinguish between true pharmacological potency and experimental artifacts.

Module 1: The Solubility Artifact (Physical Toxicity)

User Issue: "My cells are dying at high concentrations, but the dose-response curve is erratic/steep. I see debris in the well."

Root Cause Analysis

Substituted ureas are often highly lipophilic (LogP > 3). In aqueous cell culture media, they frequently precipitate, forming micro-crystals. These crystals cause physical toxicity (mechanical stress on membranes) and nutrient sequestration , leading to necrotic cell death that mimics drug potency.

Strategic Solution: Cyclodextrin Complexation

Do not rely solely on DMSO. DMSO concentrations >0.5% are toxic to sensitive lines (e.g., HepG2, primary neurons) and can induce differentiation. Instead, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. It forms an inclusion complex with the hydrophobic urea moiety, shielding it from water while maintaining bioavailability.
Data: Solubility Enhancement Strategy
Solvent SystemMax Tolerated % (v/v)MechanismProsCons
DMSO 0.1% - 0.5%Co-solventUniversal, cheapCytotoxic, induces differentiation, membrane permeabilizer
Ethanol 0.1% - 0.5%Co-solventVolatileEvaporation alters concentration, metabolic interference
HP-

-CD
10 - 20 mMInclusion ComplexHides hydrophobic coreBiocompatible, stabilizes urea bond
PEG-400 1% - 5%Co-solventSteric stabilizationGood for in vivo, less toxic than DMSO

Module 2: The Hidden Killer (Chemical Instability)

User Issue: "My compound loses potency over 24 hours, or I see background toxicity in control cells treated with aged compound."

Root Cause Analysis: Hydrolysis & Carbamylation

This is the most critical failure mode for urea compounds. In aqueous media, substituted ureas exist in equilibrium with their dissociation products: amines and isocyanates .[1]

  • Hydrolysis: The urea bond breaks, releasing an amine and an isocyanate.[2][3]

  • Carbamylation: The released isocyanate (electrophile) attacks nucleophilic side chains (Lysine

    
    -amino groups) on serum proteins and cell surface receptors.[1] This "carbamylation" alters protein function and causes non-specific toxicity.[1][4]
    
The "Ammonium Brake" Strategy

To stabilize the urea bond, you must shift the equilibrium away from dissociation. Adding ammonium ions (e.g., Ammonium Bicarbonate) can push the equilibrium back toward the urea form, though this is pH dependent.

  • Alternative: Use "Scavenger Buffers." If your compound is unstable, avoid phosphate buffers. Use buffers containing primary amines (like Tris or Glycine ) in the stock preparation only if they don't react with your intact drug. These scavengers will react with any liberated isocyanates, neutralizing them before they kill your cells.

Visualization: Urea Hydrolysis & Carbamylation Pathway

UreaDegradation Urea Substituted Urea (Drug Candidate) Equilibrium Hydrolytic Equilibrium Urea->Equilibrium Aqueous Media Amine Free Amine (Byproduct) Equilibrium->Amine Isocyanate Isocyanate / Cyanate (REACTIVE TOXIN) Equilibrium->Isocyanate Carbamylated Carbamylated Protein (Loss of Function/Death) Isocyanate->Carbamylated Attacks Proteins Neutralized Scavenged Adduct (Non-Toxic) Isocyanate->Neutralized + Scavenger Protein Cellular Protein (Lysine Residues) Protein->Carbamylated Scavenger Scavenger (Tris/Glycine) Scavenger->Neutralized

Figure 1: The degradation pathway of substituted ureas.[5] Hydrolysis yields reactive isocyanates which carbamylate proteins, causing toxicity. Scavengers intercept this.

Module 3: Experimental Protocols

Protocol A: The "Crystal Check" (Validating Solubility)

Before treating cells, validate that your compound is truly soluble.

  • Prepare: 2x concentration of your compound in complete media (with serum).

  • Incubate: Place in cell culture incubator (37°C, 5% CO2) for 4 hours (no cells).

  • Measure:

    • Method 1 (High Throughput): Measure Absorbance at 600nm (turbidity). An increase >0.05 OD over media blank indicates precipitation.

    • Method 2 (Precision): Centrifuge at 15,000 x g for 10 mins. Analyze supernatant by HPLC. If recovery is <90% of nominal concentration, the compound precipitated.

  • Action: If precipitation occurs, switch vehicle to 10% HP-

    
    -CD  or reduce concentration.
    
Protocol B: The "Scavenger Control" (Validating Toxicity)

Is the cell death due to your drug target or isocyanate poisoning?

  • Design:

    • Arm A: Cells + Urea Drug.[6]

    • Arm B: Cells + Urea Drug + 1 mM Glycine (or 10 mM Tris, pH 7.4).

  • Rationale: Glycine acts as a "dummy" nucleophile. It reacts rapidly with any isocyanates generated by urea hydrolysis, preventing them from attacking cellular proteins.

  • Interpretation:

    • If Toxicity A >> Toxicity B: The toxicity was likely due to chemical instability/carbamylation (Artifact).

    • If Toxicity A ≈ Toxicity B: The toxicity is likely mechanism-based (True Drug Effect).

Troubleshooting Logic Flow

Use this decision tree to diagnose toxicity issues with urea compounds.

Troubleshooting Start Issue: Unexpected Toxicity CheckVis Check Microscopy: Crystals/Debris? Start->CheckVis Precip Precipitation Detected CheckVis->Precip Yes Soluble Solution is Clear CheckVis->Soluble No Action1 Action: Switch to HP-beta-Cyclodextrin Precip->Action1 CheckStab Check Stability: Run Scavenger Control Soluble->CheckStab Res1 Toxicity Reduced with Scavenger CheckStab->Res1 Res2 Toxicity Unchanged with Scavenger CheckStab->Res2 Concl1 Conclusion: Chemical Instability (Carbamylation) Res1->Concl1 Concl2 Conclusion: True Biological Effect or Off-Target Res2->Concl2

Figure 2: Diagnostic workflow for differentiating physical precipitation, chemical degradation, and biological activity.

References

  • Kollipara, L., & Zahedi, R. P. (2013).[5] Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941–944.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7][8] Advanced Drug Delivery Reviews, 59(7), 645–666.

  • Martinez-Val, A., et al. (2017).[5] Urea-based sample preparation methods for proteome analysis lead to carbamylation of peptides.[4][9] Journal of Proteomics, 162, 1–8.

  • FDA Guidance for Industry. (2021). Inactive Ingredients in Approved Drug Products (Search: Cyclodextrins).

  • Gorb, L., et al. (2004). Decomposition of Urea and Its Derivatives: A Computational Study. Journal of Physical Chemistry A, 108(30), 6468–6475.

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Validation & Comparative

Head-to-head comparison of aminophenylurea and thiourea analogs' biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict

In the landscape of medicinal chemistry, the substitution of the urea oxygen (C=O) with a sulfur atom (C=S) to form a thiourea is a classic bioisosteric replacement.[1] However, this is rarely a neutral swap.

  • Aminophenylureas (APUs) are the gold standard for Type II Kinase Inhibition (e.g., Sorafenib, Regorafenib). They excel in forming directional hydrogen bond networks within the "hinge region" and "gatekeeper" residues of kinases, offering high selectivity and metabolic stability.

  • Thiourea Analogs generally exhibit higher lipophilicity and stronger cytotoxicity but often at the cost of specificity. They are superior when the target involves metal coordination (e.g., Urease inhibition in H. pylori therapy) or when membrane permeability is the limiting factor.

Recommendation: Use Ureas for intracellular kinase targets requiring high specificity and oral bioavailability. Use Thioureas for metal-enzyme targets, topical antimicrobials, or as reactive intermediates for cyclization.

Physicochemical & Mechanistic Comparison

The biological divergence stems from the fundamental electronic differences between Oxygen and Sulfur.

FeatureAminophenylurea (C=O)Thiourea Analog (C=S)Impact on Drug Design
H-Bonding Strong Acceptor / Moderate DonorWeak Acceptor / Strong DonorUrea binds better to backbone amides (e.g., DFG-Asp in kinases). Thiourea is a stronger "acid" (NH acidity).
Lipophilicity Moderate LogPHigh LogP (+0.5 to +1.0 shift)Thioureas penetrate membranes better but risk non-specific protein binding.
Geometry Planar (Resonance stabilized)Planar but longer C=S bondC=S (1.60 Å) vs C=O (1.23 Å) increases steric bulk, potentially causing steric clashes in tight binding pockets.
Metabolism StableProne to S-oxidationThioureas can be metabolized to reactive sulfenic acids, carrying a higher tox risk (e.g., thyroid toxicity).

Case Study A: Kinase Inhibition (The Sorafenib Paradigm)

Context: Diarylamino-ureas are critical for inhibiting VEGFR/PDGFR kinases. The urea moiety acts as a "linker" that anchors the molecule in the DFG-out pocket (inactive conformation).

Biological Data Comparison

Data synthesized from SAR studies on Sorafenib analogs (Bayer/Onyx).

Compound ClassTarget (VEGFR2)

Cellular Cytotoxicity (

)
Mechanism Note
Urea (Sorafenib) 90 nM 2.5 - 5.0 µMForms dual H-bonds with Glu885 and Asp1046. High specificity.
Thiourea Analog 250 - 500 nM0.8 - 1.5 µM Weaker H-bonding to the kinase hinge reduces potency, but higher lipophilicity increases cellular accumulation, causing higher (often non-specific) cytotoxicity.
SAR Logic Visualization

The following diagram illustrates the decision matrix when choosing between Urea and Thiourea for kinase targets.

SAR_Logic Start Lead Optimization: Diaryl Scaffold Target Target Class? Start->Target Kinase Kinase (e.g., VEGFR) Target->Kinase ATP Pocket Metallo Metalloenzyme (e.g., Urease) Target->Metallo Metal Center UreaPath Select UREA Kinase->UreaPath Require H-Bond Directionality ThioPath Select THIOUREA Kinase->ThioPath Require Permeability (Rare) Metallo->ThioPath Sulfur-Metal Bond UreaReason High Specificity Dual H-Bond Acceptor Metabolic Stability UreaPath->UreaReason ThioReason Metal Coordination (S-Metal) High Lipophilicity Reactive Warhead ThioPath->ThioReason

Caption: Decision tree for scaffold selection based on target binding requirements (H-bonding vs. Metal Coordination).

Case Study B: Urease Inhibition (Antimicrobial)[2]

Context: Urease is a nickel-dependent enzyme crucial for Helicobacter pylori survival.

  • Mechanism: The Sulfur atom in thiourea coordinates with the Nickel ions in the active site much stronger than Oxygen.

  • Data: Phenylthiourea derivatives often show

    
     values in the low micromolar range (5–20 µM) against Jack bean urease, whereas corresponding urea analogs are often inactive (
    
    
    
    > 100 µM) or require significantly higher concentrations.

Experimental Protocols

A. Synthesis: The Divergent Pathway

Objective: Synthesize matched pairs of Aminophenylurea and Thiourea.

Materials:

  • Precursor: 2-Aminoaniline (o-phenylenediamine) or substituted aniline.

  • Reagent A (Urea): Phenyl Isocyanate.

  • Reagent B (Thiourea): Phenyl Isothiocyanate.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: Substituted Aniline Split Reagent? Start->Split PathU Isocyanate (R-N=C=O) Solvent: CH2Cl2 or THF Temp: 0°C to RT Split->PathU Urea Route PathT Isothiocyanate (R-N=C=S) Solvent: EtOH or Toluene Temp: Reflux Split->PathT Thiourea Route ProdU PRODUCT A: Diarylurea (Precipitate) PathU->ProdU Fast (<2h) ProdT PRODUCT B: Diarylthiourea (Recrystallize) PathT->ProdT Slow (4-12h)

Caption: Divergent synthetic routes. Note that thiourea formation often requires higher temperatures (reflux) compared to the rapid, room-temp urea formation.

B. Self-Validating Biological Assay (MTT Cytotoxicity)

Trustworthiness Check: This protocol includes specific controls to prevent false positives common with thiourea redox activity.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO.

    • Critical Step: Thioureas can oxidize in solution. Prepare fresh stocks immediately before use.

    • Add serial dilutions (0.1 µM to 100 µM).

    • Controls: DMSO (Negative), Doxorubicin (Positive), Cell-free media + Compound (Blank Control - Essential for thioureas to rule out chemical reduction of MTT reagent).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation Calculation:

    
    
    If the "Cell-free media + Compound" wells show color change, the thiourea is chemically reducing MTT. Switch to CellTiter-Glo (ATP assay).
    

References

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Li, H., et al. (2009). "Synthesis and biological evaluation of thiourea derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 19(2), 346-349. Link

  • BenchChem. (2025).[2][3] "A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog." BenchChem Technical Guides. Link

Sources

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